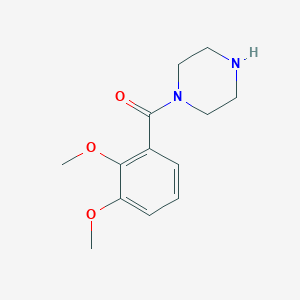

1-(2,3-Dimethoxybenzoyl)piperazine

Description

1-(2,3-Dimethoxybenzoyl)piperazine is a piperazine derivative featuring a 2,3-dimethoxy-substituted benzoyl group attached to the piperazine ring. This compound has garnered attention in medicinal chemistry due to its role as a precursor in synthesizing chromodomain antagonists targeting Polycomb Repressive Proteins (e.g., CBX7ChD). Its structure allows for strategic modifications to enhance binding affinity, particularly through substitutions on the benzoyl "C" ring . The synthesis involves reacting Boc-protected piperazine with 2,3-dimethoxybenzoic acid, followed by bromoacetyl chloride coupling and further functionalization .

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

(2,3-dimethoxyphenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C13H18N2O3/c1-17-11-5-3-4-10(12(11)18-2)13(16)15-8-6-14-7-9-15/h3-5,14H,6-9H2,1-2H3 |

InChI Key |

OYKLLBWYDUCKFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3-Dimethoxybenzoyl)piperazine can be synthesized through several methods. One common approach involves the acylation of piperazine with 2,3-dimethoxybenzoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 1-(2,3-Dimethoxybenzoyl)piperazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxybenzoyl)piperazine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of 2,3-dimethoxybenzoic acid.

Reduction: Formation of 1-(2,3-dimethoxybenzyl)piperazine.

Substitution: Formation of various substituted benzoyl piperazines depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)piperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxy groups and the piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The pharmacological and physicochemical properties of piperazine derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Key Research Findings

1-(2,3-Dimethoxybenzoyl)piperazine Derivatives :

Piperazine Isomers :

- Raman spectroscopy distinguishes isomers (e.g., 2-TFMPP vs. 3-TFMPP) based on peak shifts caused by substituent positioning .

Biological Activity

1-(2,3-Dimethoxybenzoyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and various biological activities, supported by data tables and relevant research findings.

- Molecular Formula : C13H19ClN2O3

- Molecular Weight : 286.76 g/mol

- CAS Number : 1221723-48-3

This compound features a piperazine ring, which is known for its role in pharmacological activity, particularly as a GABA receptor agonist. The presence of the dimethoxybenzoyl group enhances its lipophilicity and potential receptor interactions.

1-(2,3-Dimethoxybenzoyl)piperazine acts primarily through the following mechanisms:

- GABA Receptor Interaction : It binds selectively to GABA receptors, leading to hyperpolarization of nerve endings, which can result in muscle relaxation and paralysis in certain organisms (e.g., nematodes) .

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in various biological processes, although detailed pathways remain to be fully elucidated.

Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL .

Antiparasitic Activity

The compound's structural analogs have been tested for antiparasitic activity against Plasmodium falciparum. The effectiveness of these compounds was evaluated through various assays measuring their half-maximal effective concentration (EC50). For example:

| Compound | EC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.23 ± 0.01 | >40 |

| Compound B | 3.55 ± 0.64 | >40 |

| Compound C | >10 | <10 |

These results suggest that while some derivatives maintain high potency against parasites, others may have lower selectivity and require further optimization for therapeutic use .

Neuropharmacological Effects

The neuropharmacological profile of 1-(2,3-Dimethoxybenzoyl)piperazine suggests potential applications in treating neurological disorders due to its GABAergic activity. This activity could be beneficial in managing conditions such as anxiety and epilepsy.

Case Studies

Several studies have highlighted the biological efficacy of piperazine derivatives:

- Study on Antitubercular Activity : A series of benzothiazinone derivatives containing piperazine moieties were synthesized and tested against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. Compounds demonstrated promising activity with favorable safety profiles .

- Antiparasitic Efficacy Evaluation : In a study assessing the activity against P. falciparum, various structural modifications were tested to enhance both potency and metabolic stability, indicating a complex relationship between molecular structure and biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.